
tert-Butyl ((1R)-2-ethynylcyclohexyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((1R)-2-ethynylcyclohexyl)carbamate is a chemical compound that features a tert-butyl group, an ethynyl group, and a cyclohexyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R)-2-ethynylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with an aryl halide in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl ((1R)-2-ethynylcyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield ketones or aldehydes, while reduction can produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl ((1R)-2-ethynylcyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. Its stability and reactivity make it suitable for investigating the mechanisms of enzyme action.
Medicine
In medicinal chemistry, this compound is explored for its potential as a prodrug. Carbamate derivatives are known for their ability to improve the pharmacokinetic properties of drugs, such as enhancing their stability and bioavailability .
Industry
In the industrial sector, this compound is used in the production of polymers and coatings. Its ability to form stable carbamate linkages makes it useful in the manufacture of high-performance materials.
Wirkmechanismus
The mechanism of action of tert-Butyl ((1R)-2-ethynylcyclohexyl)carbamate involves its interaction with molecular targets through its carbamate moiety. The carbamate group can form hydrogen bonds and participate in nucleophilic attacks, leading to the formation of stable intermediates. This interaction can modulate the activity of enzymes and receptors, making it a valuable tool in drug design and discovery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used in similar applications.
tert-Butyl carbanilate: Another carbamate compound with a phenyl group instead of a cyclohexyl ring.
Uniqueness
tert-Butyl ((1R)-2-ethynylcyclohexyl)carbamate is unique due to the presence of the ethynyl group, which imparts additional reactivity and versatility. This makes it distinct from other carbamate derivatives and allows for a broader range of applications in synthesis and research.
Eigenschaften
Molekularformel |
C13H21NO2 |
|---|---|
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
tert-butyl N-[(1R)-2-ethynylcyclohexyl]carbamate |
InChI |
InChI=1S/C13H21NO2/c1-5-10-8-6-7-9-11(10)14-12(15)16-13(2,3)4/h1,10-11H,6-9H2,2-4H3,(H,14,15)/t10?,11-/m1/s1 |
InChI-Schlüssel |
MXYAPLCIFKXWOM-RRKGBCIJSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCCC1C#C |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCCCC1C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(4-methylphenyl)-](/img/structure/B13101068.png)
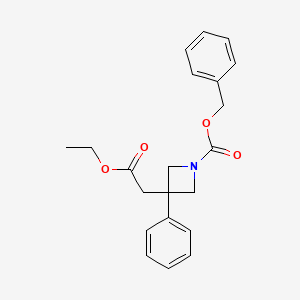
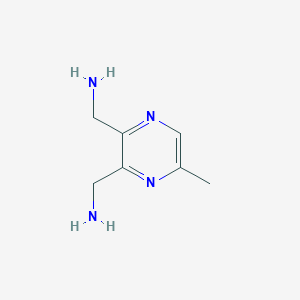
![(4s)-3-{trans-4-[6-Amino-5-(Pyrimidin-2-Yl)pyridin-3-Yl]cyclohexyl}-5,5-Dimethyl-4-Phenyl-1,3-Oxazolidin-2-One](/img/structure/B13101095.png)
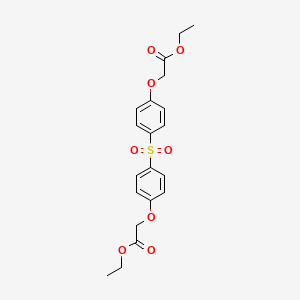

![6-Chloro-2-(2-cyclopentylethyl)imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B13101113.png)


![2-Amino-4,6-dipropyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13101131.png)
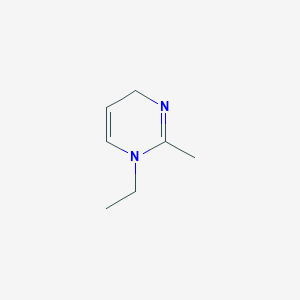
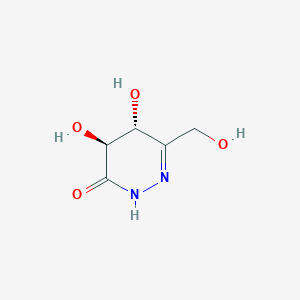

![5H-Pyrano[2,3-d]pyrimidin-7(6H)-one](/img/structure/B13101159.png)
